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Compound Name:
Lyso-globotetraosylceramide

(d18:1)

Cat. No.: B10783359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of Lyso-globotetraosylceramide
(d18:1), a crucial bioactive sphingolipid. This document provides a comprehensive overview of

the synthesis strategy, detailed experimental protocols, and the compound's role in cellular

signaling pathways. The information presented is intended to equip researchers and drug

development professionals with the necessary knowledge to produce and understand this

complex molecule.

Introduction
Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4, is the deacylated form of

globotetraosylceramide (Gb4). It is a glycosphingolipid that plays a significant role in various

biological processes. Notably, it is recognized by the pig verotoxin of edema disease (Shiga-

like toxin)[1]. Recent studies have also implicated Gb4, and by extension its lyso-form, in the

resolution phase of the pro-inflammatory response in human macrophages, where it is

associated with T cell receptor signaling and DC-SIGN signaling pathways[2].

The enzymatic synthesis of lyso-glycosphingolipids offers a highly specific and efficient

alternative to purely chemical methods. This guide focuses on the use of Sphingolipid

Ceramide N-deacylase (SCDase) for the synthesis of Lyso-globotetraosylceramide (d18:1).
SCDase catalyzes the reversible hydrolysis of the N-acyl linkage in glycosphingolipids, making
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it a powerful tool for both the synthesis of lyso-glycosphingolipids and the remodeling of their

fatty acid chains[3][4][5].

Enzymatic Synthesis Strategy
The primary enzymatic route for the synthesis of Lyso-globotetraosylceramide (d18:1)
involves the deacylation of its parent molecule, globotetraosylceramide (Gb4), using

Sphingolipid Ceramide N-deacylase (SCDase).

Reactants

Products

Globotetraosylceramide (Gb4, d18:1)

Lyso-globotetraosylceramide (d18:1)
Hydrolysis (Deacylation)

pH 6.0

Sphingolipid Ceramide
N-deacylase (SCDase)

Synthesis (Acylation)
pH 7.5

Fatty Acid
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Enzymatic deacylation of Globotetraosylceramide by SCDase.

SCDase exhibits both hydrolytic and synthetic activities, with the direction of the reaction being

controllable by pH. The optimal pH for the hydrolytic activity (deacylation) of SCDase from

Shewanella alga G8 (SA_SCD) is 6.0, while the optimal pH for its synthetic activity (acylation)

is 7.5[3][6]. This reversible nature allows for both the production of the lyso-form and the

synthesis of novel Gb4 analogs with different fatty acid chains.

Quantitative Data
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The efficiency of SCDase-mediated reactions has been characterized, providing valuable data

for experimental design. The following tables summarize key quantitative parameters for

SCDases from two different sources: Shewanella alga G8 (SA_SCD) and Pseudomonas sp.

TK4 (PS_SCD).

Table 1: Optimal pH for SCDase Activity[3][6]

Enzyme Source Hydrolytic Activity (pH) Synthetic Activity (pH)

Shewanella alga G8

(SA_SCD)
6.0 7.5

Pseudomonas sp. TK4

(PS_SCD)

Not specified in provided

results

Not specified in provided

results

Table 2: Effect of Metal Ions on SA_SCD Activity[3][7]

Metal Ion
Effect on Hydrolytic
Activity

Effect on Synthetic Activity

Zn2+, Cu2+ Strong Inhibition Strong Inhibition

Fe2+, Co2+, Ni2+, Mn2+,

Ca2+, Mg2+
Promotion Inhibition

Table 3: Kinetic Comparison of SA_SCD and PS_SCD for Related Substrates[3][6][7]

Activity Substrate Enzyme

kcat/KM Fold
Difference
(SA_SCD vs.
PS_SCD)

Hydrolytic GM1a SA_SCD 8.9-fold higher

Synthetic Stearic acid SA_SCD 38-fold higher

Synthetic lyso-GM1a (d18:1) SA_SCD 23-fold higher
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Table 4: Reaction Yield for SCDase-catalyzed Acylation[8]

Reaction Substrates Enzyme
Incubation
Time

Yield

Acylation

Lyso-

glycosphingolipid

s and 14C-fatty

acids

SCDase (1 mU) 20 hours 50-70%

Experimental Protocols
This section provides a detailed methodology for the enzymatic deacylation of

Globotetraosylceramide (Gb4) to produce Lyso-globotetraosylceramide (d18:1) using

SCDase from Pseudomonas sp. TK4.

Materials
Globotetraosylceramide (Gb4)

Sphingolipid ceramide N-deacylase (SCDase) from Pseudomonas sp. TK4 (e.g., Takara Bio

Inc., #4462)[4]

2x Reaction Buffer: 50 mM acetate buffer, pH 6.0, containing 1.6% Triton X-100[4]

Chloroform (CHCl3)

Methanol (MeOH)

Thin-layer chromatography (TLC) plate (Silica gel 60)[4]

Orcinol reagent: Dissolve 200 mg of orcinol in 11.4 mL of H2SO4 and dilute to 100 mL with

deionized water[4].

Ninhydrin reagent: Dissolve 250 mg of ninhydrin in 100 mL of water-saturated n-butanol[4].

Experimental Workflow
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Reaction Setup

Product Analysis

Dissolve Gb4 (10 nmol)
in 10 µL of 2x Reaction Buffer

Add 10 µL of SCDase (1 mU)

Incubate at 37°C for 1 hour

Stop reaction by boiling for 5 min

Dry sample

Dissolve in CHCl3/MeOH

Spot on TLC plate

Develop TLC

Visualize with Orcinol and Ninhydrin

Click to download full resolution via product page

Workflow for the enzymatic synthesis and analysis of Lyso-Gb4.
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Procedure
Reaction Setup:

Dissolve 10 nmol of Globotetraosylceramide (Gb4) in 10 µL of 2x reaction buffer in a

microcentrifuge tube[4].

Add 10 µL of SCDase solution (containing 1 mU of enzyme) to the substrate solution[4].

Incubate the reaction mixture at 37°C for 1 hour[4].

Terminate the reaction by heating the tube in a boiling water bath for 5 minutes[4].

Sample Preparation for Analysis:

Dry the reaction mixture using a centrifugal evaporator[4].

Redissolve the dried sample in a small volume of a chloroform:methanol mixture (e.g., 1:2

or 2:1, v/v)[4].

Thin-Layer Chromatography (TLC) Analysis:

Apply the redissolved sample to a silica gel TLC plate[4].

Develop the TLC plate using an appropriate solvent system (e.g.,

chloroform:methanol:water, 65:25:4, v/v/v).

After development, dry the TLC plate.

Visualize the spots by spraying with the orcinol reagent and heating at 110°C. Both Gb4

and Lyso-globotetraosylceramide will be visible[4].

Separately, a duplicate plate can be heated at 110°C for 5 minutes and then sprayed with

the ninhydrin reagent to specifically detect the free amino group of Lyso-

globotetraosylceramide[4].

Role in Cellular Signaling
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Lyso-globotetraosylceramide and its acylated form, Gb4, are involved in important cellular

signaling events, particularly in the context of the immune response.

Macrophage
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Role of Globosides in Macrophage Inflammatory Response.

In primary human macrophages, exposure to lipopolysaccharide (LPS) from gram-negative

bacteria triggers a pro-inflammatory response via Toll-like receptor 4 (TLR4). During the

resolution phase of this response, there is a notable increase in the synthesis of globosides,
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including Gb4. This increase in Gb4 is associated with the expression of genes involved in T

cell receptor signaling and DC-SIGN signaling, suggesting a role for these glycosphingolipids in

modulating the adaptive immune response[2]. The availability of synthetically produced Lyso-
globotetraosylceramide (d18:1) can facilitate further research into the precise mechanisms of

this immunomodulatory function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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